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Monoglycerides, lard - 61789-10-4

Monoglycerides, lard

Catalog Number: EVT-12820879
CAS Number: 61789-10-4
Molecular Formula: C21H42O5
Molecular Weight: 374.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lard is obtained from the fat tissue of pigs, typically through a process of rendering. This involves heating the fat to separate the liquid fat from connective tissues and impurities. The primary fatty acids found in lard include oleic acid, palmitic acid, and stearic acid, contributing to its unique properties and applications in various industries.

Classification

Monoglycerides are classified based on the number of fatty acids attached to the glycerol backbone:

  • Monoglycerides: One fatty acid chain (e.g., glyceryl monostearate).
  • Diglycerides: Two fatty acid chains.
  • Triglycerides: Three fatty acid chains (the predominant form in lard).
Synthesis Analysis

Methods

The synthesis of monoglycerides from lard typically involves enzymatic transesterification or chemical processes. Enzymatic methods utilize lipases that catalyze the reaction between glycerol and triglycerides present in lard.

Technical Details

  1. Enzymatic Transesterification: This method employs specific lipases such as Candida antarctica lipase B or Rhizomucor miehei lipase. The process can be conducted in various solvents, with tert-butyl alcohol being effective for high conversions.
  2. Ultrasound-Assisted Transesterification: Recent studies have demonstrated that ultrasonic pretreatment can enhance the efficiency of transesterification reactions, achieving higher yields of diacylglycerol (a precursor to monoglycerides) from lard and glyceryl monolaurate .
Molecular Structure Analysis

Structure

Monoglycerides consist of a glycerol molecule bonded to a single fatty acid chain. The general structure can be represented as follows:

Glycerol+Fatty AcidMonoglyceride\text{Glycerol}+\text{Fatty Acid}\rightarrow \text{Monoglyceride}

Data

The molecular formula for a typical monoglyceride, such as glyceryl monostearate (with stearic acid), is C21H42O4C_{21}H_{42}O_4. The molecular weight is approximately 358.57 g/mol.

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of monoglycerides from lard is transesterification:

Triglyceride+GlycerolLipaseMonoglyceride+Diglyceride\text{Triglyceride}+\text{Glycerol}\xrightarrow{\text{Lipase}}\text{Monoglyceride}+\text{Diglyceride}

Technical Details

The reaction conditions significantly influence the yield and purity of monoglycerides:

  • Molar Ratios: Optimal ratios of glycerol to triglyceride are essential for maximizing yield; typically, a ratio greater than 0.5:1 is recommended .
  • Temperature and Time: Higher temperatures (60-120 °C) and appropriate reaction times (often around 2-10 hours) enhance conversion rates .
Mechanism of Action

Process

The mechanism by which lipases catalyze the formation of monoglycerides involves:

  1. Substrate Binding: Lipase binds to the triglyceride at the active site.
  2. Hydrolysis: The enzyme facilitates the cleavage of one fatty acid chain from the triglyceride.
  3. Formation of Monoglyceride: The remaining diglyceride can further react with glycerol to yield additional monoglycerides.

Data

Studies indicate that using specific lipases can achieve conversion rates exceeding 90% under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or cream-colored solid or semi-solid at room temperature.
  • Melting Point: Varies based on fatty acid composition; for example, glyceryl monostearate melts around 60 °C.

Chemical Properties

  • Solubility: Monoglycerides are generally soluble in organic solvents but have limited solubility in water due to their hydrophobic nature.
  • Emulsifying Properties: They act as effective emulsifiers due to their amphiphilic nature, stabilizing oil-in-water emulsions.
Applications

Scientific Uses

Monoglycerides derived from lard have several applications:

  • Food Industry: Used as emulsifiers in baked goods, margarine, and dairy products to improve texture and shelf life.
  • Pharmaceuticals: Serve as excipients in drug formulations for enhancing solubility and bioavailability.
  • Cosmetics: Employed in creams and lotions for their moisturizing properties.

Properties

CAS Number

61789-10-4

Product Name

Monoglycerides, lard

IUPAC Name

1,2,3-trihydroxypropyl octadecanoate

Molecular Formula

C21H42O5

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)26-21(25)19(23)18-22/h19,21-23,25H,2-18H2,1H3

InChI Key

VWBHJJNWHBJGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C(CO)O)O

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